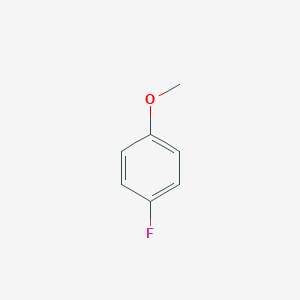

4-Fluoroanisole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWUFMFHBIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060033 | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-60-9 | |

| Record name | 4-Fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A62M57LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroanisole (CAS Number: 459-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, reactivity, and safety information for 4-Fluoroanisole (CAS: 459-60-9). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its characteristics is essential for its effective application in research and development.[1][2] This document consolidates critical data into structured tables and provides detailed experimental protocols and reaction mechanisms to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, anise-like odor.[3] It is an aromatic compound featuring a fluorine atom and a methoxy group attached to a benzene ring.[3] The presence of the fluorine atom imparts unique properties to the molecule, influencing its reactivity and metabolic stability in drug candidates.[2]

| Property | Value | Reference(s) |

| CAS Number | 459-60-9 | [4] |

| Molecular Formula | C₇H₇FO | [4] |

| Molecular Weight | 126.13 g/mol | [4] |

| Melting Point | -45 °C | [4] |

| Boiling Point | 157 °C | [4] |

| Density | 1.114 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.488 | [4] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |

| Stability | Stable under normal temperatures and pressures. | [2] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

Spectroscopic Data

The structural elucidation of this compound and the monitoring of reactions involving this compound rely heavily on various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group.

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

| OCH₃ | ~3.7 | Singlet | - | 3H |

| Ar-H (ortho to OCH₃) | ~6.8 | Multiplet | 2H | |

| Ar-H (ortho to F) | ~7.0 | Multiplet | 2H |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.[5][6]

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| ~55.7 | OCH₃ | |

| ~114.5 | C-H (ortho to OCH₃) | |

| ~115.7 | C-H (ortho to F) | |

| ~156.9 | C-OCH₃ | |

| ~160.5 | C-F |

Note: The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | -OCH₃ |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1220 | C-F stretch | Aryl fluoride |

Note: The fingerprint region below 1500 cm⁻¹ will contain numerous bands characteristic of the entire molecule.[8][9][10][11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Fragment Ion | Identity |

| 126 | [C₇H₇FO]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₄FO]⁺ | [M - CH₃]⁺ |

| 95 | [C₆H₄F]⁺ | Loss of OCH₃ |

| 83 | [C₅H₄F]⁺ |

Note: The fragmentation pattern is crucial for confirming the molecular weight and identifying structural features of the molecule.[7][13][14][15][16][17]

Experimental Protocols

Synthesis of this compound from 4-Bromofluorobenzene

This procedure describes a common method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.[1][18]

Materials:

-

4-Bromofluorobenzene

-

Sodium methoxide (solid or as a solution in methanol)

-

Dimethylformamide (DMF)

-

Cuprous chloride (CuCl) or Cuprous bromide (CuBr) as a catalyst

-

Water

-

Apparatus for reaction under inert atmosphere, filtration, and distillation

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromofluorobenzene, DMF, a methanol solution of sodium methoxide, and a catalytic amount of cuprous chloride or cuprous bromide.[1]

-

Heat the reaction mixture with stirring. The reaction typically proceeds over a period of 10-16 hours.[1]

-

Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.[1]

-

The resulting filtrate contains this compound and DMF.

Purification by Fractional Distillation

This compound can be effectively purified from the reaction mixture by fractional distillation.[1][18]

Procedure:

-

Transfer the filtrate from the synthesis step to a distillation flask equipped with a fractionating column.

-

Add water or steam to the mixture to facilitate the separation of this compound from the high-boiling DMF through co-distillation. This compound will co-distill with water, while DMF will not.[1]

-

Heat the mixture. Initially, any residual methanol will distill off.

-

Continue heating to co-distill the this compound and water. Collect the distillate.

-

Separate the organic layer (this compound) from the aqueous layer in the collected distillate.

-

Perform a final fractional distillation of the organic phase to obtain pure this compound, collecting the fraction that boils at approximately 157 °C.[1][19][20][21][22]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by the methoxy and fluoro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound can be displaced by strong nucleophiles, a reaction that is central to the synthesis of various derivatives. The electron-donating methoxy group at the para position can influence the reactivity.[23][24][25][26]

Caption: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

C-H Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds. This compound can undergo C-H activation, typically directed by a coordinating group or catalyzed by transition metals like palladium, to introduce new functional groups at specific positions on the aromatic ring. This provides an efficient route to complex molecules.[3][27][28][29][30]

Caption: Conceptual workflow of Palladium-catalyzed C-H activation of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools.[5] |

| Health Hazards | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[5] |

| Stability | Stable under normal conditions. | Avoid incompatible materials such as strong oxidizing agents.[2] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties that make it suitable for a wide range of applications in organic synthesis. Its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries is particularly noteworthy. This guide provides essential technical information to support the safe and effective use of this compound in research and development settings.

This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult the relevant safety data sheets and other technical literature before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. learninglink.oup.com [learninglink.oup.com]

- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(459-60-9) 13C NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. uni-saarland.de [uni-saarland.de]

- 16. m.youtube.com [m.youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Page loading... [guidechem.com]

- 19. google.com [google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. pharmdguru.com [pharmdguru.com]

- 24. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 25. youtube.com [youtube.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. mdpi.com [mdpi.com]

- 30. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Fluoroanisole

Introduction

4-Fluoroanisole (CAS No. 459-60-9), also known as 1-fluoro-4-methoxybenzene, is an aromatic organic compound with the chemical formula C₇H₇FO.[1] It is a colorless to pale yellow liquid characterized by a fluorine atom and a methoxy group attached to a benzene ring.[2] This compound serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[3][4] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making it a valuable moiety in medicinal chemistry.[3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows relevant to its synthesis and analysis.

Physicochemical Properties

The key physicochemical characteristics of this compound are summarized below. These properties are fundamental to its handling, reactivity, and application in various chemical processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 156-158 °C | [1][3] |

| Density | 1.114 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.488 | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Description | Reference |

| Water Solubility | Not miscible or difficult to mix in water. | [1][5] |

| Solvent Solubility | Soluble in organic solvents such as ethanol, ether, chloroform, and methanol. | [2][5][6] |

| logP (Octanol-Water Partition Coefficient) | 2.3 (Computed) | [7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Reference |

| ¹H NMR | Data available but specific shifts require experimental determination. | [7] |

| ¹³C NMR | Data available but specific shifts require experimental determination. | [7] |

| Mass Spectrometry (MS) | Major fragments at m/z 126 (M+), 111, 83. | [7] |

| Infrared (IR) | Data available but specific peaks require experimental determination. |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

This protocol describes the distillation method for determining the boiling point at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

Place a sample of this compound (approx. 20-30 mL) into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently using the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature, at which the vapor and liquid are in equilibrium, is the boiling point.

-

Continue distillation until a small amount of liquid remains in the flask. The recorded temperature should remain constant throughout the process.

-

Determination of Density

This protocol outlines the use of a pycnometer to accurately measure the density of a liquid.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the water level is at the capillary mark, removing any excess. Dry the outside of the pycnometer and record its mass (m₂).

-

Empty and dry the pycnometer again. Fill it with this compound and repeat step 3, recording the new mass (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water at the experimental temperature is known).

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the solubility of a substance in a specific solvent.[8]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, analytical balance, and an analytical instrument for concentration measurement (e.g., HPLC or GC).

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water).

-

Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

After agitation, allow the solution to stand in the temperature bath for an equivalent period to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Determine the concentration of this compound in the aliquot using a pre-calibrated analytical method. This concentration represents the solubility at that temperature.

-

Determination of Partition Coefficient (logP)

The shake-flask method is also commonly used for determining the octanol-water partition coefficient (logP).[9]

-

Apparatus: Separatory funnels, a constant temperature shaker, and an analytical instrument for concentration measurement.

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution and the other immiscible phase to a separatory funnel.

-

Shake the funnel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours) at a constant temperature.

-

Allow the two phases to separate completely.

-

Measure the concentration of this compound in both the n-octanol and the aqueous phase.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

-

Spectroscopic Analysis (¹H and ¹³C NMR)

This protocol provides a general procedure for preparing a sample for NMR analysis.

-

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), and a micropipette.

-

Procedure:

-

Dissolve an appropriate amount of this compound (e.g., 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[10]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[11]

-

Cap the NMR tube and carefully place it in the NMR spectrometer's spinner turbine.

-

Insert the sample into the spectrometer.

-

Acquire the spectrum following the instrument's standard operating procedures, which include locking onto the deuterium signal, shimming the magnetic field to achieve homogeneity, and setting appropriate acquisition parameters.[12][13]

-

Visualizations

The following diagrams illustrate a typical synthesis route for this compound and a generalized workflow for an experimental protocol.

Caption: A simplified workflow for the synthesis of this compound via Williamson ether synthesis.

Caption: Generalized experimental workflow for determining solubility using the shake-flask method.

References

- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CAS 459-60-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 459-60-9 [chemicalbook.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. This compound | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. benchchem.com [benchchem.com]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Physical Properties of 4-Fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of 4-Fluoroanisole (CAS No: 459-60-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] Accurate knowledge of these physical properties is fundamental for its application in chemical synthesis, ensuring proper handling, reaction condition optimization, and purification.

Physicochemical Data of this compound

This compound, also known as 1-fluoro-4-methoxybenzene, is a colorless to slightly yellow liquid at room temperature.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | -45 °C | [2][3][4][5][6] |

| Boiling Point | 156-158 °C | [3][7] |

| 157 °C | [1][2][4][5][6] | |

| 158 °C at 743 mmHg | [8] | |

| Density | 1.114 g/mL at 25 °C | [2][4][5][6] |

| 1.116 g/mL | [3][7] | |

| Refractive Index (n20/D) | 1.488 | [3][5][6][7] |

| 1.4867-1.4887 | [2] | |

| Molecular Formula | C₇H₇FO | [3][7][9] |

| Molecular Weight | 126.13 g/mol | [3][5][7][9] |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the determination of this compound's boiling and melting points is not publicly detailed, the following sections describe standard laboratory protocols that are widely accepted for such measurements.

Melting Point Determination (Capillary Method)

Given its low melting point of -45°C, the determination for this compound requires a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same as the standard capillary method.

Principle: A small, uniform sample of a solid is heated slowly at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[3] A narrow melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.[3]

Apparatus:

-

Melting point apparatus with a cooling system (e.g., cryostat)

-

Capillary tubes (sealed at one end)[3]

-

Sample of this compound (solidified)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder.[10]

-

Packing the Sample: The tube is inverted and tapped gently to cause the solid to fall to the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[10]

-

Apparatus Setup: The packed capillary tube is placed in the heating/cooling block of the melting point apparatus.

-

Initial Determination (Rapid Heating): A preliminary determination is often performed by heating the sample at a rapid rate to find an approximate melting temperature.[3]

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is cooled to a temperature at least 20°C below the approximate melting point.[5] The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Observation and Recording: The temperature at which the first visible sign of melting occurs (the substance collapses or a liquid phase appears) is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[3][11]

Boiling Point Determination (Micro-Reflux or Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[2]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external (atmospheric) pressure.[1] In this method, a small sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is the temperature at which the liquid is drawn into the capillary tube upon cooling, signifying that the external pressure has just overcome the vapor pressure of the liquid.[1][2]

Apparatus:

-

Thiele tube[11]

-

Heating oil (e.g., mineral oil)

-

Small test tube (e.g., 6 x 50 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or similar fastener

-

Heat source (e.g., Bunsen burner with a small flame)[1]

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed into the small test tube.[12]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.[7]

-

Assembly: The test tube is attached to a thermometer using a rubber band. The bulb of the thermometer should be even with the bottom of the test tube.[7]

-

Thiele Tube Setup: The thermometer and test tube assembly is inserted into the Thiele tube, which is filled with heating oil. The sample should be positioned near the middle of the oil, and the rubber band must be above the oil level to prevent it from softening and breaking.[1][2]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for the formation of convection currents that ensure uniform heat distribution throughout the oil.[2]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air and then the sample's vapor escape. Heating is continued until a rapid and continuous stream of bubbles is observed.[1]

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the liquid begins to be drawn up into the capillary tube.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of a liquid's boiling point using the Thiele Tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. thinksrs.com [thinksrs.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. chymist.com [chymist.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

4-Fluoroanisole: A Comprehensive Technical Guide to its Reactivity and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity and electronic properties of 4-fluoroanisole. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, a thorough understanding of its behavior is crucial for synthetic chemists.[1] This document explores the intricate interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, which dictates the regioselectivity and reaction rates in various transformations. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of reaction mechanisms are provided to serve as a practical resource for laboratory work and theoretical understanding.

Introduction

This compound (CAS RN: 459-60-9) is a colorless liquid with a boiling point of 157°C and a melting point of -45°C. Its molecular structure, featuring a fluorine atom and a methoxy group in a para-relationship on a benzene ring, gives rise to a unique combination of electronic effects that govern its reactivity. The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution, primarily through its +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also acts as an ortho, para-director. The synergy of these opposing electronic influences makes this compound an interesting and versatile substrate in organic synthesis. This guide will dissect these electronic effects and their consequences on the compound's reactivity in key reaction classes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Boiling Point | 157 °C | |

| Melting Point | -45 °C | |

| Density | 1.114 g/mL | |

| Refractive Index | 1.488 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR | δ ~6.9-7.1 (m, 4H, Ar-H), δ ~3.8 (s, 3H, OCH₃) | [2] |

| ¹³C NMR | δ ~159 (d, C-F), ~156 (s, C-OCH₃), ~116 (d, CH meta to OCH₃), ~115 (d, CH ortho to OCH₃), ~55 (s, OCH₃) | [2] |

| IR (Neat) | ~3000-2850 cm⁻¹ (C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch), ~1220 cm⁻¹ (C-F stretch) | [2] |

| Mass Spec (EI) | m/z 126 (M+), 111, 83 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Williamson Ether Synthesis from 4-Fluorophenol

A common laboratory-scale synthesis involves the methylation of 4-fluorophenol.

-

Experimental Protocol:

-

To a solution of 4-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate or methyl iodide (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

From 4-Bromoanisole via Nucleophilic Aromatic Substitution

An alternative approach involves the nucleophilic aromatic substitution of a suitable leaving group with fluoride.

-

Experimental Protocol:

-

In a reactor, sequentially add 4-bromofluorobenzene, solvent (DMF), a methanol solution of sodium methoxide, and a catalyst (e.g., cuprous chloride or cuprous bromide).

-

Stir the reaction mixture and heat it to initiate the reaction, which typically proceeds for 10-16 hours.[1]

-

After the reaction is complete, the mixture is filtered to remove the catalyst.[1]

-

The filtrate is then subjected to distillation to first remove methanol, followed by co-distillation with water to isolate this compound.[1]

-

The collected organic phase is further purified by fractional distillation.[1]

-

Multi-step Synthesis from Fluorobenzene

A longer, more traditional route starts from fluorobenzene.[1]

-

Workflow:

-

Nitration of fluorobenzene to yield a mixture of 2- and 4-nitrofluorobenzene.

-

Separation of the para-isomer.

-

Reduction of the nitro group to an amine (p-fluoroaniline).

-

Diazotization of the amine followed by hydrolysis to 4-fluorophenol.

-

Methylation of 4-fluorophenol as described in section 3.1.

-

Reactivity and Electronic Effects

The reactivity of this compound is a direct consequence of the interplay between the electronic effects of the methoxy and fluorine substituents.

Electronic Effects of Substituents

The methoxy group exerts a strong, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I). The +M effect dominates, making the methoxy group a powerful activating group and an ortho, para-director.

The fluorine atom, being the most electronegative element, has a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). For fluorine, the -I effect is generally considered to be stronger than its +M effect, making it a deactivating group. However, the resonance donation, although weaker than its inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.

Table 3: Hammett Substituent Constants

| Substituent | σₚ | σₘ |

| -OCH₃ | -0.27 | +0.11 |

| -F | +0.06 | +0.34 |

The negative σₚ value for the methoxy group indicates its electron-donating character at the para position, while the positive σₚ value for fluorine reflects its overall electron-withdrawing nature at this position.

Electrophilic Aromatic Substitution (EAS)

The combined electronic effects in this compound result in the positions ortho to the methoxy group (and meta to the fluorine) being the most activated towards electrophilic attack. The methoxy group's powerful activating effect overrides the deactivating effect of the fluorine.

-

Experimental Protocol:

-

Dissolve this compound (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane.

-

Add a Lewis acid catalyst such as FeBr₃ (catalytic amount) if required, although the activated ring may react with Br₂ alone.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture until the bromine color disappears.

-

Quench the reaction with a solution of sodium bisulfite.

-

Perform an aqueous workup, dry the organic layer, and remove the solvent.

-

The major product, 2-bromo-4-fluoroanisole, can be purified by column chromatography or distillation.

-

Nitration of this compound is expected to yield primarily 4-fluoro-2-nitroanisole.

-

Experimental Protocol:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.

-

Slowly add this compound to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction at 0-5 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase and remove the solvent to obtain the crude product for further purification.

-

The Friedel-Crafts acylation of this compound introduces an acyl group, typically at the position ortho to the methoxy group.

-

Experimental Protocol:

-

Suspend anhydrous aluminum chloride (1.1 eq.) in a dry solvent such as dichloromethane at 0 °C under an inert atmosphere.[2]

-

Slowly add the acyl chloride (e.g., acetyl chloride, 1.0 eq.) to the suspension.[2]

-

Add this compound (1.0 eq.) dropwise to the reaction mixture, maintaining the low temperature.[2]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.[2]

-

Separate the organic layer, wash it with water and brine, dry it, and concentrate it.

-

Purify the product, 4-fluoro-2-methoxyacetophenone, by chromatography or recrystallization.

-

Table 4: Representative Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product | Typical Yield |

| Bromination | Br₂, FeBr₃ (cat.) | 2-Bromo-4-fluoroanisole | High |

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-2-nitroanisole | Good |

| Acylation | CH₃COCl, AlCl₃ | 4-Fluoro-2-methoxyacetophenone | Moderate to Good |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound can be displaced by strong nucleophiles, although the reaction is less facile than in rings bearing strong electron-withdrawing groups like nitro groups. The reaction proceeds via a Meisenheimer-like intermediate.

-

Experimental Protocol (with an amine nucleophile):

-

In a sealed tube or microwave vial, combine this compound (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a polar aprotic solvent like DMSO or NMP.

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours, or use microwave irradiation for a shorter reaction time.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the N-aryl product by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds.

The Suzuki-Miyaura coupling of this compound with a boronic acid requires a robust catalytic system to activate the inert C-F bond.

-

Experimental Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a suitable ligand (e.g., a bulky phosphine like SPhos, 4-10 mol%), and a strong base (e.g., K₃PO₄ or CsF, 2-3 eq.).

-

Purge the flask with an inert gas (e.g., Argon).

-

Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

-

Heat the reaction mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress.

-

Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.

-

The Heck reaction couples this compound with an alkene. Similar to the Suzuki coupling, activation of the C-F bond is the key challenge.

-

Experimental Protocol:

-

Combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃) in a sealed reaction vessel.[3][4]

-

Add a high-boiling polar aprotic solvent such as DMF or NMP.[4]

-

Heat the reaction mixture to a high temperature (typically >100 °C).[4]

-

After the reaction is complete, cool the mixture, filter off any solids, and perform a standard aqueous workup and extraction.

-

Purify the resulting substituted alkene by column chromatography.

-

Computational Analysis of Electronic Structure

Computational chemistry provides valuable insights into the electronic properties of this compound, helping to rationalize its observed reactivity. Density Functional Theory (DFT) calculations can be employed to determine properties such as Mulliken charges and frontier molecular orbital (HOMO/LUMO) energies and distributions.

Table 5: Calculated Electronic Properties of this compound (Representative Values)

| Property | Value | Interpretation |

| HOMO Energy | ~ -8.5 eV | The HOMO is primarily localized on the aromatic ring, with significant contributions from the oxygen of the methoxy group. This indicates the sites most susceptible to electrophilic attack. |

| LUMO Energy | ~ 1.0 eV | The LUMO is also distributed over the aromatic ring, with a notable coefficient on the carbon atom bearing the fluorine. This suggests this site is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 9.5 eV | The relatively large HOMO-LUMO gap is indicative of the stability of the molecule. |

| Mulliken Charge on C2 (ortho to OCH₃) | Negative | The higher negative charge on the carbons ortho to the methoxy group further supports their role as the primary sites for electrophilic attack. |

| Mulliken Charge on C4 (para to OCH₃) | Positive | The carbon attached to the fluorine atom carries a partial positive charge, making it the electrophilic center for nucleophilic attack. |

These computational results are in good agreement with the experimentally observed reactivity patterns, providing a theoretical foundation for the principles of reactivity and regioselectivity discussed in this guide.

Conclusion

This compound is a versatile building block whose reactivity is governed by a delicate balance of inductive and resonance effects from its two substituents. The dominant electron-donating methoxy group activates the ring towards electrophilic substitution, primarily at the ortho positions. The fluorine atom, while deactivating overall, can act as a leaving group in nucleophilic aromatic substitution and participate in palladium-catalyzed cross-coupling reactions under appropriate conditions. This guide has provided a comprehensive overview of the synthesis, reactivity, and electronic properties of this compound, complete with experimental protocols and quantitative data, to aid researchers in its effective utilization in organic synthesis.

References

Synthesis of 4-Fluoroanisole from p-Bromofluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoroanisole from p-bromofluorobenzene, a crucial transformation for the production of intermediates in the pharmaceutical, agrochemical, and liquid crystal industries. This document details the underlying chemical principles, experimental protocols, and key data points for this synthetic route.

Introduction

This compound is a valuable chemical intermediate. Traditionally, its synthesis has involved multi-step processes with hazardous reagents like dimethyl sulfate and significant waste generation.[1] A more direct and efficient method involves the copper-catalyzed nucleophilic aromatic substitution of p-bromofluorobenzene with a methoxide source. This approach, a variation of the Ullmann condensation, offers high yields and selectivity, presenting a more sustainable and industrially viable route.[2][3][4][5][6]

Reaction Principle and Mechanism

The core of this synthesis is a copper-catalyzed nucleophilic aromatic substitution reaction. In this process, sodium methoxide acts as the nucleophile, displacing the bromide atom on the p-bromofluorobenzene ring. A copper(I) catalyst, typically cuprous chloride or cuprous bromide, facilitates this transformation. The reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), which aids in the dissolution of the reagents and promotes the reaction.[1][2][3]

The generally accepted mechanism for this Ullmann-type reaction involves the formation of a copper(I) methoxide species. This species then undergoes oxidative addition with p-bromofluorobenzene, followed by reductive elimination to yield this compound and regenerate the copper catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from p-bromofluorobenzene.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |

| p-Bromofluorobenzene | C₆H₄BrF | 175.00 | 154-155 | -17 | 460-00-4 |

| This compound | C₇H₇FO | 126.13 | 157 | -45 | 459-60-9 |

| Sodium Methoxide | CH₃ONa | 54.02 | Decomposes | >300 | 124-41-4 |

| Cuprous Chloride | CuCl | 98.99 | 1490 | 430 | 7758-89-6 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 153 | -61 | 68-12-2 |

Table 2: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Substrate | p-Bromofluorobenzene | [1][2][3] |

| Reagent | Sodium Methoxide (in methanol or as a solid) | [1][2][3] |

| Catalyst | Cuprous Chloride (CuCl) or Cuprous Bromide (CuBr) | [1][2][3] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3] |

| Reaction Temperature | 60-95 °C (gradual increase) | [2][3] |

| Reaction Time | 10-16 hours | [1][2][3] |

| Conversion of p-Bromofluorobenzene | Up to 99.9% | [2][3] |

| Selectivity for this compound | >95% | [2][3] |

| Final Product Purity | Up to 99.7% | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from p-bromofluorobenzene, based on compiled literature procedures.[1][2][3]

Materials:

-

p-Bromofluorobenzene

-

Sodium methoxide (solid or as a solution in methanol)

-

Cuprous chloride or cuprous bromide

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Reactor with mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, sequentially add p-bromofluorobenzene, DMF, the sodium methoxide solution, and the copper catalyst.[1][2][3]

-

Reaction Execution:

-

Begin stirring the reaction mixture.

-

Gradually heat the mixture. The reaction is reported to proceed as the temperature rises.[1][3] A typical temperature profile involves slowly raising the temperature from room temperature to 60-65 °C over 1-2 hours, and then gradually increasing it to 80-90 °C over the next 9-14 hours.[3]

-

Maintain the reaction for a total of 10-16 hours, monitoring the conversion of p-bromofluorobenzene until it reaches ≥99.9%.[1][2][3]

-

-

Catalyst Removal: After the reaction is complete, cool the mixture and filter it to remove the solid catalyst. The filtrate contains this compound, DMF, and byproducts.[1][2]

-

Product Isolation (Azeotropic Distillation):

-

Purification (Fractional Distillation):

-

Separate the organic phase from the azeotropic distillate.

-

Subject the organic phase to fractional distillation to obtain the final, purified this compound product.[1]

-

Visualizations

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Role of 4-Fluoroanisole as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroanisole (CAS No: 459-60-9), a colorless to light yellow liquid, is a versatile and pivotal chemical intermediate in a multitude of synthetic applications.[1][2] Its unique molecular structure, featuring a fluorine atom and a methoxy group on a benzene ring, imparts specific reactivity that makes it an invaluable building block in the pharmaceutical, agrochemical, and materials science sectors.[3] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, key reactions, and applications, with a focus on quantitative data, experimental protocols, and visual representations of chemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in various experimental setups.

| Property | Value |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Boiling Point | 157 °C |

| Melting Point | -45 °C |

| Density | 1.114 g/mL at 25 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. Two common methods are detailed below.

Method 1: From 4-Fluorophenol

This method involves the methylation of 4-fluorophenol.

Caption: Synthesis of this compound from 4-Fluorophenol.

Experimental Protocol:

To a stirred solution of 4-fluorophenol (19.11 g, 0.10 mol) in acetone (150 mL) is added potassium carbonate (13.80 g, 0.10 mol) and methyl iodide (12.61 g, 0.10 mol) at room temperature. The mixture is then refluxed for 6 hours. After completion, the solvent is evaporated under reduced pressure. The residue is poured into water (150 mL) and extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate. Evaporation of the solvent affords this compound.[4]

Method 2: From 4-Bromofluorobenzene

This nucleophilic aromatic substitution reaction provides a high yield of this compound.

Caption: Synthesis of this compound from 4-Bromofluorobenzene.

Experimental Protocol:

In a reactor, 4-bromofluorobenzene, dimethylformamide (DMF), a methanol solution of sodium methoxide, and a catalytic amount of cuprous chloride are sequentially added.[2] The reaction mixture is stirred and heated, with the reaction proceeding for 10-16 hours.[2] After the reaction is complete, the mixture is filtered to remove the catalyst. The resulting liquid mixture is then subjected to co-distillation with water to separate the this compound from the high-boiling DMF. The collected organic phase is then purified by fractional distillation to yield the final product.[2] This method can achieve a conversion rate of 4-bromofluorobenzene of up to 99.9% with a selectivity for this compound greater than 95%, resulting in a final product purity of up to 99.7%.[1]

| Parameter | Value |

| Reactant | 4-Bromofluorobenzene |

| Reagents | Sodium methoxide, Cuprous chloride, DMF |

| Reaction Time | 10-16 hours |

| Conversion | >99% |

| Selectivity | >95% |

| Final Purity | 99.7% |

Key Reactions of this compound as a Chemical Intermediate

This compound serves as a versatile precursor for the synthesis of more complex molecules through various reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The methoxy group of this compound is an ortho, para-directing activating group, while the fluorine atom is a deactivating ortho, para-director. The activating nature of the methoxy group generally dictates the position of electrophilic substitution, which occurs at the positions ortho to the methoxy group.

1. Chlorination: Synthesis of 2-Chloro-4-fluoroanisole

Caption: Chlorination of this compound.

Experimental Protocol:

In a two-liter reaction flask, this compound (252 g, 2 mole) and triethylamine (TEA) (6 g, 0.06 mole) are placed. Sulfuryl chloride (300 g, 2.2 mole) is added over 3.5 hours, during which the temperature rises from 25 to 37°C. After a total of 8 hours, water (100 ml) is gradually added. The phases are separated, and the organic layer is washed with 10% aqueous sodium carbonate (100 ml) and then with water (2 x 100 ml). The product is dried over calcium chloride pellets to yield 2-chloro-4-fluoroanisole (315 g, 98.1% yield, 98.8% purity by HPLC).[5]

| Parameter | Value |

| Reactant | This compound (2 mole) |

| Reagents | Sulfuryl chloride (2.2 mole), Triethylamine (0.06 mole) |

| Reaction Time | 8 hours |

| Temperature | 25-37 °C |

| Yield | 98.1% |

| Purity | 98.8% (HPLC) |

2. Bromination: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole

This reaction demonstrates the further functionalization of a this compound derivative.

Caption: Bromination of 2-Chloro-4-fluoroanisole.

Experimental Protocol:

Into a 0.5-liter reaction flask, 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and aqueous zinc bromide (265.4 g, 0.92 mol, 78%) are placed. The mixture is warmed to 50°C, and bromine (112 g, 0.7 mol) is added over two hours. The reaction is continued for another two hours at 54°C. HPLC analysis shows the product distribution.[5]

| Component | Percentage (HPLC) |

| 2-Chloro-4-fluoroanisole (starting material) | 3.4% |

| 5-Bromo-2-chloro-4-fluoroanisole (product) | 78.8% |

| 6-Bromo-2-chloro-4-fluoroanisole (isomer) | 12.9% |

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

Pharmaceutical Applications

1. Synthesis of Fidarestat (Aldose Reductase Inhibitor)

This compound serves as a precursor in the multi-step synthesis of fidarestat. The initial step involves a Friedel-Crafts acylation.[1]

Caption: Initial steps in the synthesis of Fidarestat.

Experimental Protocol (Friedel-Crafts Acylation):

Anhydrous aluminum chloride (0.055 mol) and methylene chloride (15 mL) are placed in a round-bottomed flask. A solution of acetyl chloride (0.055 mol) in methylene chloride (10 mL) is added dropwise at 0°C. Subsequently, a solution of this compound (0.050 mol) in methylene chloride (10 mL) is added. The reaction is allowed to warm to room temperature and stirred for 15 minutes. The reaction is then quenched with ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate, and dried. The product is purified by distillation.[6]

2. Precursor to Nebivolol (Antihypertensive Drug)

This compound can be demethylated to produce p-fluorophenol, a key intermediate in the synthesis of the antihypertensive drug nebivolol.[1]

Caption: Pathway to Nebivolol from this compound.

Experimental Protocol (Demethylation):

This compound is reacted with hydrobromic acid to undergo a demethylation reaction, yielding p-fluorophenol and methyl bromide. The p-fluorophenol is then separated from the reaction mixture via extraction.[1]

Agrochemical Applications

This compound and its derivatives are used in the synthesis of various pesticides and herbicides. For instance, 5-bromo-2-chloro-4-fluoroanisole serves as an intermediate in the synthesis of certain agrochemicals.[5]

Application as a Quantitative NMR (qNMR) Standard

This compound is also utilized as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Its simple ¹⁹F NMR spectrum, chemical stability, and solubility in common deuterated solvents make it an excellent reference for determining the concentration and purity of other fluorinated compounds.

Experimental Protocol for qNMR:

-

Sample Preparation: Accurately weigh the analyte and the this compound internal standard. Dissolve both in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure complete relaxation of all signals (e.g., a long relaxation delay, typically 5 times the longest T1 relaxation time).

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Quantification: Integrate the signals corresponding to the analyte and this compound. The concentration of the analyte can be calculated using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its reactivity, particularly in electrophilic aromatic substitution, allows for the efficient construction of a wide array of functionalized aromatic compounds. These, in turn, serve as critical components in the development of pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and quantitative data provided in this guide underscore the practical utility of this compound for researchers and professionals in the chemical and pharmaceutical industries. Its role as a qNMR standard further highlights its importance in ensuring the accuracy and reliability of chemical analysis.

References

Industrial Applications of 4-Fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroanisole, a fluorinated aromatic ether, serves as a critical and versatile building block in the synthesis of a wide array of industrial products. Its unique chemical properties, imparted by the presence of both a fluorine atom and a methoxy group on the benzene ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in the synthesis of high-value molecules. Detailed experimental protocols for key synthetic transformations, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and professionals in drug discovery and chemical manufacturing.

Introduction

This compound (CAS No: 459-60-9), also known as 1-fluoro-4-methoxybenzene, is a colorless liquid that has gained significant traction as a key starting material and intermediate in organic synthesis. The electron-withdrawing nature of the fluorine atom and the electron-donating, ortho-para directing effect of the methoxy group create a unique reactivity profile, allowing for selective functionalization of the aromatic ring. This has led to its widespread use in the production of complex molecules with enhanced biological activity and specific material properties.[1][2]

This guide will explore the primary industrial applications of this compound, with a detailed focus on its use in the pharmaceutical industry for the synthesis of prominent drugs such as the antihypertensive agent Nebivolol and the aldose reductase inhibitor Fidarestat. Furthermore, its applications in the agrochemical and material science fields will be discussed.

Pharmaceutical Applications

The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins. This compound serves as a key precursor for incorporating a fluorinated phenyl group into active pharmaceutical ingredients (APIs).[2]

Synthesis of Nebivolol Intermediate

Nebivolol is a highly selective β1-adrenergic receptor blocker with vasodilating properties mediated by nitric oxide release, used in the treatment of hypertension.[3][4] A crucial step in the synthesis of a key intermediate for Nebivolol involves the Friedel-Crafts acylation of this compound.

This protocol describes the synthesis of 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethanone, a precursor to the chromane ring system of Nebivolol.

Reaction Scheme:

Materials:

-

This compound (1.0 mole)

-

Chloroacetyl chloride (1.1 moles)

-

Anhydrous Aluminum chloride (AlCl₃) (1.1 moles)

-

Dichloromethane (DCM)

-

Cracked ice

-

Water

-

Cyclohexane

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, a solution of 124.2 g (1.1 moles) of chloroacetyl chloride and 126.1 g (1.0 mole) of this compound in 750 ml of dichloromethane is prepared.

-

To this solution, 146.7 g (1.1 moles) of anhydrous aluminum chloride is added portion-wise over 30 minutes. The temperature of the reaction mixture may increase from 24°C to 38°C, and gentle refluxing may be observed due to gas evolution.[5]

-

The resulting yellowish-brown solution is stirred at room temperature for 72 hours.[5]

-

After the reaction is complete, the mixture is poured onto a mixture of 1500 g of cracked ice and 250 ml of water with vigorous stirring over 40 minutes.

-

The layers are separated, and the aqueous layer is extracted twice with 100 ml portions of dichloromethane.

-

The combined organic layers are washed twice with 100 ml of water, dried over sodium sulfate, and filtered.

-

The solvent is evaporated to yield a yellowish oily product.

-

To the crude product, 130 g of cyclohexane is added to induce crystallization. The product is filtered and washed with cyclohexane to obtain the purified product.[5]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |

| This compound | 126.13 | 1.0 | 126.1 g | - |

| Chloroacetyl chloride | 112.94 | 1.1 | 124.2 g | - |

| Aluminum chloride | 133.34 | 1.1 | 146.7 g | - |

| 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone | 204.61 | - | - | 85% |

Table 1: Quantitative data for the Friedel-Crafts acylation of this compound.[5]

The following diagram illustrates a simplified workflow for the synthesis of a Nebivolol intermediate starting from this compound.

Nebivolol's unique pharmacological profile stems from its dual mechanism of action: selective blockade of β1-adrenergic receptors in the heart and stimulation of nitric oxide (NO) production in the endothelium.[6][7]

Synthesis of Fidarestat Intermediate

Fidarestat acts by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent cellular damage, particularly in nerve cells.[1][9][10][11][12]

Agrochemical Applications

This compound is an important intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. The presence of the fluorine atom can enhance the efficacy and selectivity of these compounds.[2] For instance, it can be used as a precursor for the synthesis of more complex fluorinated aromatic compounds that form the core structure of active ingredients in crop protection products. While specific patented examples with detailed public experimental protocols are proprietary, the general synthetic strategies often involve electrophilic aromatic substitution or nucleophilic aromatic substitution on the this compound ring to build the desired molecular framework.

Materials Science Applications

In the field of materials science, this compound is utilized in the production of specialty polymers and liquid crystals.[13][14] The incorporation of the fluoroanisole moiety can impart desirable properties such as thermal stability, chemical resistance, and specific optical and dielectric properties.

Liquid Crystals

Fluorinated compounds are of significant interest in the design of liquid crystal materials due to their ability to modify the dielectric anisotropy and other physical properties of the liquid crystalline phase.[15] this compound can serve as a starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The synthesis often involves multi-step reactions to elongate the molecular structure and introduce other functional groups that promote the formation of liquid crystalline phases.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, enabling the efficient production of a diverse range of high-value products. Its application in the pharmaceutical industry, particularly in the synthesis of complex drug molecules like Nebivolol, highlights its strategic importance. While its use in agrochemicals and materials science is also significant, the detailed synthetic methodologies are often proprietary. The continued exploration of the reactivity of this compound is expected to lead to the development of novel pharmaceuticals, advanced materials, and effective crop protection agents, further solidifying its role as an indispensable building block in the chemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Polyol pathway - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

- 14. This compound | 459-60-9 | Benchchem [benchchem.com]

- 15. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoroanisole: A Core Building Block in Pharmaceutical and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroanisole, also known as 1-fluoro-4-methoxybenzene, is a fluorinated aromatic ether that has emerged as a critical intermediate and versatile building block in the synthesis of complex organic molecules.[1][2] Its unique structural features, combining the electron-donating methoxy group and the electron-withdrawing fluorine atom, impart specific reactivity and desirable physicochemical properties to target compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the pharmaceutical and agrochemical industries, complete with experimental protocols, quantitative data, and process diagrams. The strategic incorporation of the this compound moiety can significantly enhance the metabolic stability, bioavailability, and overall efficacy of active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 459-60-9 | |

| Molecular Formula | C₇H₇FO | [2] |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -45 °C | |

| Boiling Point | 157 °C | |

| Density | 1.114 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.488 | |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to methoxy and aromatic protons. |

| ¹³C NMR | Resonances for aromatic carbons and the methoxy carbon. |

| ¹⁹F NMR | A distinct signal for the fluorine atom, useful for reaction monitoring and as a qNMR standard. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 126, with characteristic fragmentation patterns. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Method 1: Nucleophilic Aromatic Substitution of 4-Bromofluorobenzene

A common laboratory and industrial-scale synthesis involves the copper-catalyzed nucleophilic substitution of 4-bromofluorobenzene with sodium methoxide.[4]

Experimental Protocol:

-

Materials: 4-bromofluorobenzene, dimethylformamide (DMF), methanol solution of sodium methoxide, cuprous chloride or cuprous bromide.[4]

-

Procedure:

-

To a reactor, sequentially add 4-bromofluorobenzene, DMF, a methanol solution of sodium methoxide, and the copper catalyst.[4]

-

Stir the reaction mixture and heat to initiate the reaction. The reaction is typically carried out for 10-16 hours.[4]

-

Upon completion, filter the reaction mixture to remove the catalyst.[4]

-

The filtrate, containing this compound and DMF, is then subjected to distillation to separate the product.[4]

-

-

Yield: This method can achieve high conversion of 4-bromofluorobenzene, with reported yields of this compound being significant.[5]

Key Reactions and Applications in Pharmaceutical Synthesis

This compound is a versatile precursor for a variety of pharmaceuticals, primarily through electrophilic aromatic substitution and other functional group transformations.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound is a key step in the synthesis of several pharmaceutical intermediates. The methoxy group is a strong ortho, para-director, leading to acylation primarily at the position ortho to the methoxy group (and meta to the fluorine).

Experimental Protocol (Adapted from Anisole Acylation):

-

Materials: this compound, acetyl chloride (or another acyl chloride), anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), dichloromethane (DCM).[6][7]

-

Procedure:

-

Suspend anhydrous AlCl₃ in dry DCM in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.[6]

-

Cool the suspension in an ice bath.[6]

-

Slowly add a solution of acetyl chloride in DCM to the cooled suspension.[6]

-

After the addition of the acyl chloride, add a solution of this compound in DCM dropwise.[6]

-

After the addition is complete, allow the reaction to stir at room temperature.[6]

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[6]

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sulfate, and concentrate to obtain the crude product.[6]

-

Purify the product by distillation or column chromatography.[6]

-

Application in the Synthesis of Nebivolol

This compound is a crucial starting material for the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. The synthesis involves the demethylation of this compound to 4-fluorophenol, which is then elaborated to a key benzopyran intermediate.[8]

1. Demethylation to 4-Fluorophenol:

-

Experimental Protocol:

2. Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid:

4-Fluorophenol, derived from this compound, is a precursor to this key intermediate in Nebivolol synthesis.[8]

Application in the Synthesis of Fidarestat